5-Hydroxydodecanoic acid
Overview
Description
5-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with the chemical formula C12H24O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a dodecanoic acid chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxydodecanoic acid can be synthesized through enzymatic biotransformation. One method involves the use of cytochrome P450 enzymes from Limnobacter species, which hydroxylate dodecanoic acid at the fifth carbon position . The reaction conditions typically include the presence of putidaredoxin and putidaredoxin reductase from Pseudomonas putida, which act as redox partners to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound often employs whole-cell biotransformation systems. These systems utilize engineered microorganisms, such as Escherichia coli, which express the necessary enzymes for the hydroxylation of dodecanoic acid . The process involves optimizing conditions such as pH, temperature, and substrate concentration to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxydodecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions to oxidize the hydroxyl group.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst to substitute the hydroxyl group.
Major Products:
Oxidation: 5-Ketododecanoic acid or 5-Carboxydodecanoic acid.
Reduction: 5-Hydroxydodecanol.
Substitution: 5-Halododecanoic acid or 5-Aminododecanoic acid.
Scientific Research Applications
5-Hydroxydodecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxydodecanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can modulate signaling pathways by interacting with membrane receptors and altering cellular responses .
Comparison with Similar Compounds
5-Hydroxydecanoic acid: A shorter-chain analog with similar hydroxylation at the fifth carbon.
10-Hydroxydecanoic acid: Another medium-chain hydroxy fatty acid with hydroxylation at the tenth carbon.
12-Hydroxydodecanoic acid: A similar compound with hydroxylation at the twelfth carbon.
Uniqueness: 5-Hydroxydodecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its medium-chain length and hydroxyl group position make it particularly suitable for applications requiring specific hydrophilic-lipophilic balance and reactivity .
Properties
IUPAC Name |
5-hydroxydodecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-8-11(13)9-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNOENXQFNYMGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019117 | |
Record name | 5-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7779-95-5 | |
Record name | 5-Hydroxydodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7779-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | xi-5-Hydroxydodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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